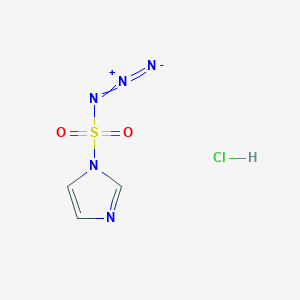

1H-Imidazole-1-sulfonyl azide hydrochloride

概要

説明

1H-Imidazole-1-sulfonyl azide hydrochloride is an azide salt . It is commonly used as a diazotropic transfer reagent in the field of chemical synthesis . It can be used as an intermediate in organic synthesis and material chemistry, and is also used in the synthesis of bioactive molecules and organic functional materials .

Synthesis Analysis

The synthesis of 1H-Imidazole-1-sulfonyl azide hydrochloride involves several steps . The process begins with the slow addition of thionyl chloride to a suspension of sodium azide in anhydrous acetonitrile at zero degrees. The resulting reaction mixture is stirred overnight. Imidazole is then added in batches to the reaction mixture at zero degrees, and the resulting slurry is stirred for 5 hours .Molecular Structure Analysis

The molecular formula of 1H-Imidazole-1-sulfonyl azide hydrochloride is C3H3N5O2S.HCl . Its molecular weight is 209.61 .Chemical Reactions Analysis

Like trifluoromethanesulfonyl azide, this compound generally converts primary amines or ammonium salts to azides when catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction .Physical And Chemical Properties Analysis

1H-Imidazole-1-sulfonyl azide hydrochloride is a solid with a white to off-white color . It has a melting point of 102-104°C . It is slightly soluble in methanol and water . It is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water .科学的研究の応用

Organic Synthesis

Imidazole-1-sulfonyl azide hydrochloride is widely used in organic synthesis . It can react with electrophilic reagents to produce corresponding compounds .

Acetylene Synthesis

This compound is often used in the synthesis of acetylenes . Acetylenes are important in the chemical industry and in research. They are used in the synthesis of many organic compounds.

Cycloaddition Reactions

Imidazole-1-sulfonyl azide hydrochloride is used in cycloaddition reactions . These reactions are useful in organic chemistry for the synthesis of cyclic compounds.

Synthesis of Cyclic Compounds

This compound is used in the synthesis of cyclic compounds . Cyclic compounds are crucial in the field of medicinal chemistry due to their presence in many biologically active natural products.

Diazotropic Transfer Reagent

Imidazole-1-sulfonyl azide hydrochloride is commonly used as a diazotropic transfer reagent in the field of chemical synthesis . This allows for the introduction of a diazo group into a molecule, which can then be manipulated in various ways in subsequent reactions.

Synthesis of Bioactive Molecules

This compound is used in the synthesis of bioactive molecules . Bioactive molecules have biological effects on living organisms, and their synthesis is a key area of research in medicinal chemistry.

Synthesis of Organic Functional Materials

Imidazole-1-sulfonyl azide hydrochloride is also used in the synthesis of organic functional materials . These materials have a wide range of applications, including in the fields of electronics, photonics, and energy storage.

Alternative to Trifluoromethanesulfonyl Azide

Imidazole-1-sulfonyl azide is an organic azide compound that can be used as an alternative organic synthesis reagent to trifluoromethanesulfonyl azide . This provides chemists with more options when choosing reagents for their reactions.

作用機序

Target of Action

1H-Imidazole-1-sulfonyl azide hydrochloride, also known as Imidazole-1-sulfonyl azide hydrochloride, primarily targets primary amines or ammonium salts . These targets play a crucial role in various biochemical reactions, particularly in the formation of azides .

Mode of Action

This compound interacts with its targets by converting primary amines or ammonium salts to azides . This conversion is generally catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction .

Biochemical Pathways

The conversion of primary amines or ammonium salts to azides affects the biochemical pathways involved in the synthesis of bioactive molecules and organic functional materials . The resulting azides can then participate in further reactions, such as click chemistry , leading to a variety of downstream effects.

Pharmacokinetics

It’s known that the compound is slightly soluble in water and methanol , which could influence its absorption and distribution. More detailed pharmacokinetic studies would be needed to fully understand its bioavailability and metabolism.

Result of Action

The primary result of the action of 1H-Imidazole-1-sulfonyl azide hydrochloride is the formation of azides from primary amines or ammonium salts . These azides can then be used in the synthesis of bioactive molecules and organic functional materials .

Action Environment

The action of 1H-Imidazole-1-sulfonyl azide hydrochloride is influenced by environmental factors such as temperature and the presence of certain metal salts . For instance, the conversion of primary amines or ammonium salts to azides is catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . Additionally, the compound is hygroscopic and forms hydrazoic acid on prolonged storage and on contact with water , indicating that moisture and storage conditions can significantly affect its stability and efficacy.

Safety and Hazards

As with all organic azides, this compound is potentially explosive both in use and in preparation . The hydrochloride salt was initially reported to be insensitive to impact, vigorous grinding, and prolonged heating at 80 °C, although heating above 150 °C resulted in violent decomposition . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

特性

IUPAC Name |

N-diazoimidazole-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5O2S.ClH/c4-6-7-11(9,10)8-2-1-5-3-8;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYURSCOGYWBRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-sulfonyl azide hydrochloride | |

CAS RN |

952234-36-5 | |

| Record name | 1H-Imidazole-1-sulphonyl azide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4S)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-2-[(2-methoxyphenyl)methyl]-1-oxo-3H-isoquinoline-4-carboxamide](/img/structure/B1264602.png)